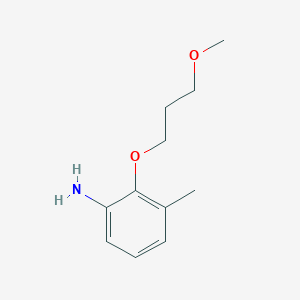
2-Bromo-3-ethoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-ethoxyaniline is an organic compound that belongs to the class of anilines, which are aromatic amines This compound is characterized by the presence of an ethoxy group (-OCH2CH3) and a bromine atom attached to the benzene ring, along with an amino group (-NH2) The molecular formula of this compound is C8H10BrNO
准备方法
The synthesis of 2-Bromo-3-ethoxyaniline can be achieved through several methods. One common synthetic route involves the bromination of 3-ethoxyaniline. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position on the benzene ring.
Another method involves the nitration of 3-ethoxyaniline followed by reduction of the nitro group to an amino group. This multistep synthesis includes:
- Nitration: Using nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce a nitro group.
- Reduction: Converting the nitro group to an amino group using reducing agents such as iron (Fe) and hydrochloric acid (HCl).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
化学反应分析
2-Bromo-3-ethoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives. Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are typically used.
Reduction Reactions: The compound can undergo reduction reactions to form derivatives with reduced functional groups. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-Bromo-3-ethoxyaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Analytical Chemistry: The compound can be used as a reagent or standard in various analytical techniques.
作用机制
The mechanism of action of 2-Bromo-3-ethoxyaniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxy and bromo substituents can influence the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved can vary based on the biological context and the specific target molecules.
相似化合物的比较
2-Bromo-3-ethoxyaniline can be compared with other similar compounds, such as:
3-Ethoxy-4-bromo-aniline: Similar structure but with the bromine atom at a different position, which can affect its reactivity and biological activity.
2-Ethoxy-3-bromo-aniline: Another isomer with different substitution patterns, leading to variations in chemical and physical properties.
3-Methoxy-2-bromo-aniline: The ethoxy group is replaced by a methoxy group (-OCH3), which can alter the compound’s solubility and reactivity.
属性
IUPAC Name |
2-bromo-3-ethoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-11-7-5-3-4-6(10)8(7)9/h3-5H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBNSWKPXBCDTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(4,4,4-Trifluorobutoxy)phenyl]ethan-1-one](/img/structure/B7974080.png)






![3-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7974129.png)
![2,3,4,7,8,9,10,11-octahydropyrimido[2,1-b]quinazolin-6-one](/img/structure/B7974133.png)




![1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine](/img/structure/B7974174.png)
